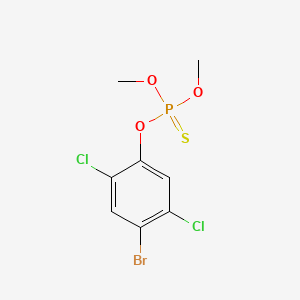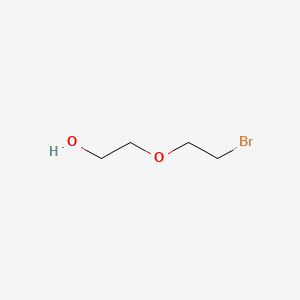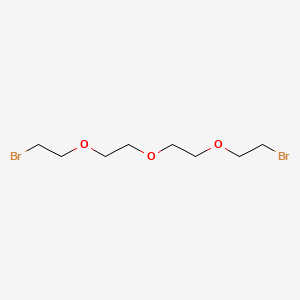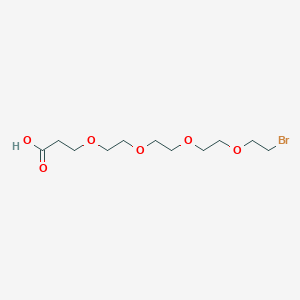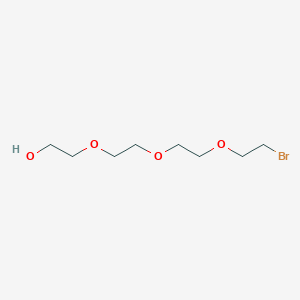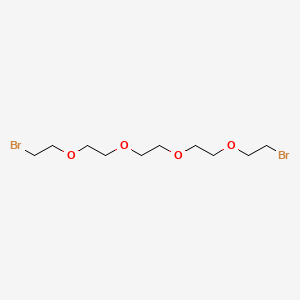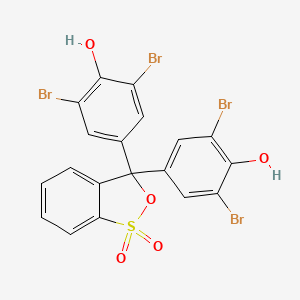
2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate
Vue d'ensemble
Description
“2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate” is a chemical compound with the molecular formula C19H12ClNO6S and a molecular weight of 417.81968 . It is also known by its CAS number 219793-45-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group (NO2), a phenylsulfonyl group (C6H5SO2), and a 4-chlorobenzoate group (C6H4CO2)^ .Applications De Recherche Scientifique
Arylsulfonate Complexes and Reactions
Arylsulfonates of nickel and cobalt have been studied for their ability to form supramolecular structures through hydrogen bonds and π-stacking interactions. These structures have implications in catalysis and material science, offering insights into the assembly of complex molecular architectures (Gándara et al., 2006).
Novel Pesticidal Compounds Synthesis
Derivatives of phenyl tribromomethyl sulfone, which share a structural motif with 2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate, have been explored for their potential pesticidal activity. Such studies highlight the importance of halogenated sulfones in developing new herbicides and fungicides (Borys et al., 2012).
Sulfhydryl Group Determination
The synthesis and application of water-soluble aromatic disulfides for determining sulfhydryl groups in biological materials offer insights into the reactivity of sulfone compounds with biological targets. Such research underpins the development of analytical methods for biochemistry (Ellman, 1959).
Sulfur-substituted Tetrahedranes
Research into the synthesis of sulfur-substituted tetrahedrane derivatives, including phenylsulfonyltetrahedrane, explores the interactions between sulfur atoms and other molecular structures. This work contributes to our understanding of molecular design and the potential for creating new materials with unique properties (Ochiai et al., 2011).
Nucleophilic Addition Reactions
The study of nucleophilic addition reactions involving 2-nitro-1-(phenylsulfonyl)indole, leading to the synthesis of 3-substituted-2-nitroindoles, showcases the potential of nitro-substituted arylsulfonates in synthesizing complex organic molecules. This research is critical for the development of novel organic synthesis methodologies (Pelkey et al., 1999).
Propriétés
IUPAC Name |
[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWKKPBLAKXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219793-45-0 | |
| Record name | 219793-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
